molecular formula C17H10BrCl2F3O B8269473 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-en-1-one

1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-en-1-one

Cat. No. B8269473
M. Wt: 438.1 g/mol
InChI Key: XRLMWBNXKABBKG-ZSOIEALJSA-N
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Patent
US08754053B2

Procedure details

473 mg of 1-(4-Bromo-3-methyl-phenyl)-2-(triphenylphosphanylidene)-ethanone (Va) was refluxed with 243 mg of 1-(3,5-Dichloro-phenyl)-2,2,2-trifluoro-ethanone (VIa) (Journal of Physical Organic Chemistry (1989), 2(4), 363-6) in 3 ml of toluene for 3 hours. The solvent was then evaporated, and the residue was triturated with the mixture hexane:ethyl acetate 20:1. The solid that separated was filtered off and the filtrate after evaporation was purified on silica gel (40 g, hexane:acetate 10:1) giving 380 mg (86%) of 1-(4-Bromo-3-methyl-phenyl)-3-(3,5-dichloro-phenyl)-4,4,4-trifluoro-but-2-en-1-one (IVa) as a yellow oil which solidified on standing (mixture of E and Z isomers). 1H-NMR (CDCl3, δ in ppm): 2.41 (s) and 2.46 (s) (total of 3H), 6.80-7.80 (m, total of 7H).
Name
1-(4-Bromo-3-methyl-phenyl)-2-(triphenylphosphanylidene)-ethanone
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:29])[CH:9]=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:4][C:3]=1[CH3:30].[Cl:31][C:32]1[CH:33]=[C:34]([C:39](=O)[C:40]([F:43])([F:42])[F:41])[CH:35]=[C:36]([Cl:38])[CH:37]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:29])[CH:9]=[C:39]([C:34]2[CH:35]=[C:36]([Cl:38])[CH:37]=[C:32]([Cl:31])[CH:33]=2)[C:40]([F:43])([F:42])[F:41])=[CH:4][C:3]=1[CH3:30]

Inputs

Step One
Name
1-(4-Bromo-3-methyl-phenyl)-2-(triphenylphosphanylidene)-ethanone
Quantity
473 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C
Name
Quantity
243 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(F)(F)F)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with the mixture hexane:ethyl acetate 20:1
CUSTOM
Type
CUSTOM
Details
The solid that separated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate after evaporation
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (40 g, hexane:acetate 10:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(C=C(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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